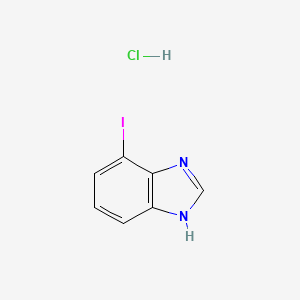

4-iodo-1H-1,3-benzodiazolehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4-iodo-1H-1,3-benzodiazolehydrochloride typically involves the iodination of 1H-1,3-benzodiazole. One common method is the reaction of 1H-1,3-benzodiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-Iodo-1H-1,3-benzodiazolehydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-1,3-benzodiazole, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.

Scientific Research Applications

4-Iodo-1H-1,3-benzodiazolehydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to undergo various chemical modifications allows researchers to explore its interactions with biological targets.

Medicine: Research into the medicinal chemistry of benzodiazole derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-iodo-1H-1,3-benzodiazolehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The benzodiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Iodo-1H-1,3-benzodiazolehydrochloride can be compared with other similar compounds, such as:

4-Iodopyrazole: This compound also contains an iodine atom attached to an aromatic ring but has a pyrazole ring instead of a benzodiazole ring.

1-Benzyl-4-iodo-1H-pyrazole: This derivative has a benzyl group attached to the pyrazole ring, which can influence its reactivity and binding properties.

Other Benzodiazole Derivatives: Compounds like 4-chloro-1H-1,3-benzodiazole and 4-bromo-1H-1,3-benzodiazole share similar structures but differ in the halogen atom attached to the benzodiazole ring.

The uniqueness of this compound lies in its specific reactivity and the potential for creating diverse derivatives with unique properties. Its iodine atom provides distinct chemical behavior compared to other halogenated benzodiazole derivatives.

Biological Activity

4-Iodo-1H-1,3-benzodiazolehydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the chemical formula C7H6ClIN3 and a molecular weight of approximately 253.5 g/mol. It belongs to the class of benzodiazoles, which are known for their diverse biological activities.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that benzodiazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the iodine atom enhances the compound's interaction with microbial cell membranes, potentially increasing its efficacy .

- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

- Neuroprotective Effects : Some studies suggest that benzodiazoles may interact with neurotransmitter systems, offering potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases .

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pathways related to neuroprotection and cognitive function .

- Enzyme Inhibition : Benzodiazoles can act as inhibitors of certain enzymes involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (2023) | Showed that the compound inhibited MCF-7 cell proliferation by 50% at a concentration of 25 µM after 48 hours. |

| Study C (2023) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function scores by 30%. |

Properties

Molecular Formula |

C7H6ClIN2 |

|---|---|

Molecular Weight |

280.49 g/mol |

IUPAC Name |

4-iodo-1H-benzimidazole;hydrochloride |

InChI |

InChI=1S/C7H5IN2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10);1H |

InChI Key |

ZCLTXIIGNYTHMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.